molecular formula C10H7F3N4OS B15116239 N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(trifluoromethyl)pyridine-3-carboxamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B15116239
M. Wt: 288.25 g/mol
InChI Key: BNCJMRBLCYYKIF-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(trifluoromethyl)pyridine-3-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Coupling with Pyridine Carboxamide: The final step involves coupling the thiadiazole derivative with a pyridine carboxamide under suitable conditions, such as using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the thiadiazole ring, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro groups or other reducible functionalities in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the pyridine ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The trifluoromethyl group and thiadiazole ring are known to enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-chloropyridine-3-carboxamide
  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-bromopyridine-3-carboxamide
  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-methylpyridine-3-carboxamide

Uniqueness

Compared to similar compounds, N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These properties make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H7F3N4OS

Molecular Weight

288.25 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(trifluoromethyl)pyridine-3-carboxamide

InChI

InChI=1S/C10H7F3N4OS/c1-5-16-17-9(19-5)15-8(18)6-2-3-7(14-4-6)10(11,12)13/h2-4H,1H3,(H,15,17,18)

InChI Key

BNCJMRBLCYYKIF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CN=C(C=C2)C(F)(F)F

Origin of Product

United States

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